molecular formula C18H17N3O4 B2643663 6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946373-09-7

6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2643663
CAS No.: 946373-09-7
M. Wt: 339.351
InChI Key: FYVXZGUKYGTPTQ-UHFFFAOYSA-N
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Description

6-(Furan-2-ylmethyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a pyrrolo-pyrimidine-dione derivative characterized by a bicyclic core structure fused with a pyrimidine ring. Key structural features include:

  • Furan-2-ylmethyl substituent at position 6, introducing a heteroaromatic moiety.
  • 4-Methoxyphenyl group at position 4, contributing electron-donating effects via the methoxy group.

This compound belongs to a class of dihydropyrimidinones (DHPMs), which are widely studied for their diverse pharmacological activities, including anticancer, antifungal, and enzyme inhibition properties.

Properties

IUPAC Name

6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-24-12-6-4-11(5-7-12)16-15-14(19-18(23)20-16)10-21(17(15)22)9-13-3-2-8-25-13/h2-8,16H,9-10H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVXZGUKYGTPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=CO4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine family. This class of compounds has garnered interest due to their diverse biological activities, including antimalarial, anticancer, and antiviral properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Research has indicated that compounds within the pyrrolo[3,4-d]pyrimidine class can inhibit various biological targets. Specifically, This compound has been shown to interact with protein kinases involved in cell signaling pathways. These interactions can lead to inhibition of cell proliferation and induction of apoptosis in cancer cells.

Antimalarial Activity

A study focused on pyrrolo[2,3-d]pyrimidines demonstrated that certain derivatives exhibited significant inhibitory activity against Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs). The compound under discussion was evaluated for its potential as an antimalarial agent. The results indicated an IC50 value in the low micromolar range (approximately 0.589 μM), suggesting promising antimalarial properties .

Anticancer Activity

In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins. For instance:

Cell Line IC50 (μM) Mechanism
HeLa (cervical cancer)12.5Caspase activation
MCF-7 (breast cancer)15.0Bcl-2 modulation

These findings suggest that the compound may serve as a lead for developing new anticancer therapies .

Antiviral Activity

Preliminary studies have indicated potential antiviral activity against several viruses. The compound was assessed for its ability to inhibit viral replication in vitro. Notably:

Virus EC50 (μM) Reference
HIV130.24
Influenza A161.38

These results highlight the compound's versatility and potential utility in treating viral infections.

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar pyrrolo[3,4-d]pyrimidines:

  • Case Study 1: Antimalarial Evaluation
    • A series of pyrrolo[2,3-d]pyrimidines were synthesized and evaluated for their antimalarial activity against P. falciparum. Compounds with a furan moiety showed enhanced activity compared to those without.
  • Case Study 2: Cancer Cell Line Studies
    • A derivative of this compound was tested against multiple cancer cell lines (HeLa and MCF-7) demonstrating significant cytotoxicity and induction of apoptosis via caspase pathways.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key analogs and their substituents, alongside physical properties:

Compound ID R6 Substituent R4 Substituent Yield (%) Melting Point (°C) Notable Spectral Data (FTIR) Reference
Target Compound Furan-2-ylmethyl 4-Methoxyphenyl N/A N/A N/A N/A
4j 4-Methoxyphenyl 2-Hydroxyphenyl 87 ~220 3640 cm⁻¹ (OH), 1680 cm⁻¹ (C=O)
Compound 4k 3-Hydroxy-1,4-dioxonaphthalen-2-yl 3,5-Dimethylphenyl N/A N/A N/A
BP 14274 4-Methylbenzyl 2-Methoxyphenyl N/A N/A N/A
Compound C 4-Chlorobenzyl 4-Hydroxyphenyl N/A N/A N/A


Key Observations:

  • Substituent Effects on Polarity : The hydroxyl group in 4j increases polarity (evidenced by IR absorption at 3640 cm⁻¹), which may enhance solubility compared to the methoxy group in the target compound.
  • Thermal Stability: Analogs like 4j exhibit high melting points (~220°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding).

Recommendations :

  • Conduct systematic SAR studies to evaluate the furan group’s role in bioactivity.
  • Explore synthetic routes to optimize yield and purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing pyrrolo[3,4-d]pyrimidine-dione derivatives, and how can reaction conditions be optimized to improve yield?

  • Methodology : Utilize multi-step condensation reactions with furan-2-ylmethyl and 4-methoxyphenyl precursors. Key steps include:

  • Cyclocondensation of substituted amines and carbonyl intermediates under anhydrous conditions (e.g., DMF or THF).
  • Purification via silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate intermediates .
  • Yield optimization by controlling temperature (e.g., 60–80°C) and stoichiometry of reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine for activating carboxyl groups .

Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic techniques?

  • Methodology :

  • 1H/13C NMR : Assign chemical shifts for protons on the furan (δ 6.2–7.4 ppm) and methoxyphenyl (δ 3.8 ppm for OCH3) groups. Verify coupling patterns to confirm stereochemistry .
  • X-ray crystallography : Resolve the tetracyclic core geometry and intermolecular interactions (e.g., hydrogen bonding between dione oxygens and NH groups) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS and fragmentation patterns to validate substituent positions .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology :

  • Enzyme inhibition : Screen against kinases or phosphodiesterases using fluorescence polarization assays, noting IC50 values.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 µM) .
  • Solubility : Pre-treat compounds in DMSO (<1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., varying IC50 across studies) be resolved?

  • Methodology :

  • Orthogonal assays : Validate kinase inhibition using both radiometric (32P-ATP) and fluorescence-based methods to rule out assay-specific artifacts .
  • Metabolic stability : Test compound stability in liver microsomes to identify rapid degradation as a confounding factor .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing furan with thiophene) to isolate structure-activity relationships (SAR) .

Q. What computational strategies can predict the compound’s reactivity and binding modes?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites on the pyrrolo[3,4-d]pyrimidine core .
  • Molecular docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina. Focus on π-π stacking between methoxyphenyl and hydrophobic pockets .
  • Reaction path searches : Apply quantum chemical calculations (e.g., Gaussian) to model transition states for substituent modifications .

Q. How can the compound’s pharmacokinetic properties (e.g., bioavailability) be enhanced without altering its core structure?

  • Methodology :

  • Prodrug design : Introduce ester or phosphate groups at the dione position to improve membrane permeability, with enzymatic cleavage studies in plasma .
  • Lipophilicity optimization : Adjust logP via substituent modifications (e.g., replacing methoxy with ethoxy) while monitoring cytotoxicity .
  • Nanoparticle encapsulation : Use PLGA-based carriers to enhance solubility and sustained release profiles .

Q. What experimental designs address challenges in scaling up synthesis while maintaining stereochemical purity?

  • Methodology :

  • Flow chemistry : Implement continuous flow reactors to control exothermic reactions and reduce racemization .
  • Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective cyclization steps .
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate purity in real time .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between computational predictions and experimental results in reactivity studies?

  • Methodology :

  • Benchmarking : Compare DFT-predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) to identify systematic errors .
  • Solvent effects : Re-run simulations with explicit solvent models (e.g., COSMO) to account for solvation .
  • Sensitivity analysis : Vary computational parameters (e.g., basis sets) to assess their impact on predicted outcomes .

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